N'-(Diphenylmethylene)-4-methylbenzenesulfonohydrazide
Overview
Description
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Synthesis Analysis
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Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry might be used to determine the compound’s structure. The results would be interpreted to provide a detailed picture of the compound’s molecular geometry and electronic structure.Chemical Reactions Analysis
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The compound’s physical and chemical properties such as melting point, boiling point, solubility, stability, and reactivity would be described. Techniques such as thermal analysis, spectroscopy, and chromatography might be used to determine these properties.Scientific Research Applications
Antimicrobial and Antibacterial Evaluation
N'-(Diphenylmethylene)-4-methylbenzenesulfonohydrazide derivatives have been synthesized and evaluated for their antimicrobial properties. These compounds showed significant activities against various bacterial and fungal strains. For instance, Ghiya and Joshi (2016) demonstrated the antimicrobial potential of these derivatives, highlighting their effectiveness in inhibiting bacterial and fungal growth (Ghiya & Joshi, 2016).
Bioactive Schiff Base Compounds
The synthesis and characterization of Schiff base compounds derived from N'-(Diphenylmethylene)-4-methylbenzenesulfonohydrazide have shown remarkable biological activities, including antibacterial, antifungal, and antioxidant properties. Sirajuddin et al. (2013) conducted studies on these compounds, indicating their potential in various biochemical applications (Sirajuddin, Uddin, Ali, & Tahir, 2013).
Electrochemical Applications
Research by Ichchou et al. (2019) explored the use of N'-(Diphenylmethylene)-4-methylbenzenesulfonohydrazide derivatives as corrosion inhibitors for carbon steel in acidic media. Their findings suggest that these compounds are effective in reducing corrosion, thus having applications in material science and engineering (Ichchou, Larabi, Rouabhi, Harek, & Fellah, 2019).
Synthesis and Structural Characterization
Studies have also focused on the synthesis and structural analysis of N'-(Diphenylmethylene)-4-methylbenzenesulfonohydrazide derivatives. Shang (2007) synthesized a compound using this derivative and analyzed its crystal structure, contributing to the understanding of its chemical properties (Shang, 2007).
Nonlinear Optical Investigations
The compound has been studied for its potential in nonlinear electro-optic fields. Ahamed et al. (2018) investigated its third-order nonlinear optical properties, suggesting its use in advanced optical materials and technologies (Ahamed, Srinivasan, Balaji, Balakrishnan, & Vinitha, 2018).
Safety And Hazards
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Future Directions
This would involve a discussion of areas for future research. This might include potential applications, modifications to improve the compound’s properties, or strategies to overcome any challenges associated with its synthesis or use.
Please note that the availability and depth of information would depend on how extensively the compound has been studied. For a less-studied compound, some of this information might not be available. For a more extensively studied compound, the information might be spread across multiple sources and require expert interpretation.
properties
IUPAC Name |
N-(benzhydrylideneamino)-4-methylbenzenesulfonamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N2O2S/c1-16-12-14-19(15-13-16)25(23,24)22-21-20(17-8-4-2-5-9-17)18-10-6-3-7-11-18/h2-15,22H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AVWHDUALELPLAI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NN=C(C2=CC=CC=C2)C3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20298109 | |
Record name | N'-(Diphenylmethylene)-4-methylbenzenesulfonohydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20298109 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
350.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N'-(Diphenylmethylene)-4-methylbenzenesulfonohydrazide | |
CAS RN |
4545-20-4 | |
Record name | Benzophenone tosylhydrazone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=4545-20-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | NSC 234744 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004545204 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4545-20-4 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=120609 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 4545-20-4 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=234744 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | N'-(Diphenylmethylene)-4-methylbenzenesulfonohydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20298109 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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